Cas no 865076-09-1 (3-(3-methylpyridin-4-yl)propan-1-ol)

3-(3-methylpyridin-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Methylpyridin-4-yl)propan-1-ol
- 4-Pyridinepropanol, 3-methyl-
- 3-(3-methylpyridin-4-yl)propan-1-ol
-
- Inchi: 1S/C9H13NO/c1-8-7-10-5-4-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3
- InChI Key: RHIAAWLXEDXJCS-UHFFFAOYSA-N
- SMILES: C1=NC=CC(CCCO)=C1C
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 293.5±25.0 °C at 760 mmHg
- Flash Point: 131.3±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-(3-methylpyridin-4-yl)propan-1-ol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-methylpyridin-4-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1238249-1g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 95% | 1g |
$1200 | 2024-06-06 | |
Enamine | EN300-1843751-0.25g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1843751-0.1g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1843751-2.5g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425918-100mg |
3-(3-Methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 98% | 100mg |
¥23758.00 | 2024-04-28 | |
Enamine | EN300-1843751-5g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 5g |
$2443.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425918-50mg |
3-(3-Methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 98% | 50mg |
¥21060.00 | 2024-04-28 | |
1PlusChem | 1P00KP94-100mg |
3-(3-Methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 95% | 100mg |
$183.00 | 2025-03-01 | |
A2B Chem LLC | AJ65048-5g |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 95% | 5g |
$2995.00 | 2024-04-19 | |
A2B Chem LLC | AJ65048-250mg |
3-(3-methylpyridin-4-yl)propan-1-ol |
865076-09-1 | 95% | 250mg |
$350.00 | 2024-04-19 |
3-(3-methylpyridin-4-yl)propan-1-ol Related Literature
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 3-(3-methylpyridin-4-yl)propan-1-ol
Professional Introduction to 3-(3-methylpyridin-4-yl)propan-1-ol (CAS No. 865076-09-1)
3-(3-methylpyridin-4-yl)propan-1-ol, chemically designated as CAS No. 865076-09-1, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a methylpyridine moiety linked to a propan-1-ol backbone, has garnered attention due to its versatile applications in drug discovery and synthetic chemistry. The unique structural attributes of this molecule make it a valuable intermediate in the development of novel therapeutic agents.
The methylpyridin-4-yl substituent in 3-(3-methylpyridin-4-yl)propan-1-ol contributes to its pharmacological potential by enhancing binding affinity to biological targets. Pyridine derivatives are well-documented for their role in medicinal chemistry, often serving as key structural elements in drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the 3-methyl group further modulates the electronic properties of the pyridine ring, influencing its interactions with biological receptors.
Recent advancements in computational chemistry have highlighted the importance of such heterocyclic compounds in drug design. Studies indicate that molecules containing pyridine rings exhibit improved solubility and metabolic stability, critical factors for pharmaceutical efficacy. The propan-1-ol moiety adds another layer of functional diversity, enabling further chemical modifications through oxidation, esterification, or alkylation reactions. These modifications are pivotal in tailoring the compound’s pharmacokinetic profile for optimal therapeutic outcomes.
In the context of modern drug development, 3-(3-methylpyridin-4-yl)propan-1-ol has been explored as a precursor in synthesizing small-molecule inhibitors. For instance, researchers have leveraged its scaffold to develop candidates targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory properties, making them attractive for further investigation.
The synthesis of 3-(3-methylpyridin-4-yl)propan-1-ol involves multi-step organic transformations, typically starting from commercially available pyridine derivatives and alcohol precursors. Catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the pyridine-propanol linkage efficiently. These synthetic strategies not only ensure high yield but also minimize byproduct formation, aligning with green chemistry principles.
From a regulatory perspective, the compound’s classification as a research chemical ensures compliance with international trade and safety standards. Its use in academic and industrial settings is governed by guidelines that prioritize laboratory safety without compromising scientific innovation. The lack of inclusion in hazardous or controlled substance lists underscores its benign nature for legitimate research purposes.
The growing interest in natural product-inspired drug design has also spurred investigations into derivatives of 3-(3-methylpyridin-4-yl)propan-1-ol. By integrating bioactive motifs from terrestrial or marine organisms into synthetic frameworks, chemists aim to uncover novel pharmacophores with enhanced therapeutic potential. This approach leverages the vast chemical diversity found in nature while employing synthetic chemistry to refine and optimize lead compounds.
Looking ahead, the future applications of 3-(3-methylpyridin-4-yl)propan-1-ol are likely to expand as new methodologies emerge in drug discovery and materials science. Advances in high-throughput screening technologies will enable rapid assessment of its derivatives for various biological activities. Additionally, innovations in biocatalysis may offer sustainable routes for large-scale production, further solidifying its role as a cornerstone compound in pharmaceutical research.
In summary, 3-(3-methylpyridin-4-yl)propan-1-ol (CAS No. 865076-09-1) represents a compelling example of how structural diversity can drive innovation in medicine and chemistry. Its unique combination of functional groups makes it a versatile building block for developing next-generation therapeutics. As research continues to uncover new applications and synthetic pathways, this compound will undoubtedly remain at the forefront of scientific exploration.
865076-09-1 (3-(3-methylpyridin-4-yl)propan-1-ol) Related Products
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)




